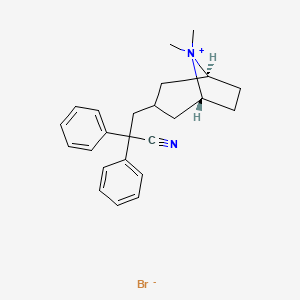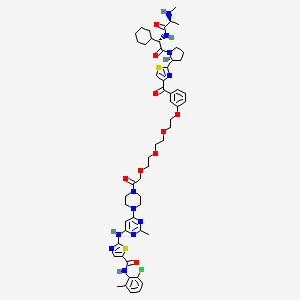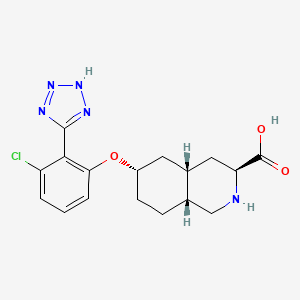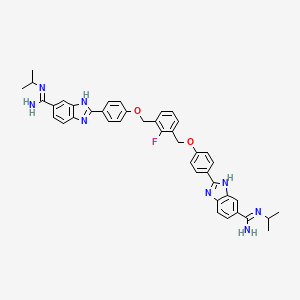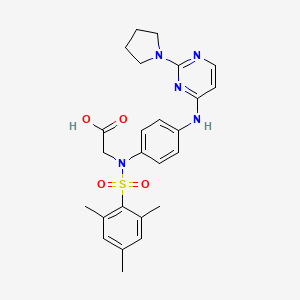
DDO-5936
Descripción general
Descripción
DDO-5936 es un inhibidor potente y específico de la interacción proteína-proteína entre la proteína de choque térmico 90 (Hsp90) y el ciclo de división celular 37 (Cdc37). Este compuesto ha mostrado un potencial significativo en la investigación y el tratamiento del cáncer colorrectal al interrumpir la interacción Hsp90-Cdc37, la cual es crucial para la estabilidad y la función de muchas proteínas oncogénicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de DDO-5936 involucra múltiples pasos, comenzando con la preparación de intermediarios clave. El paso final típicamente involucra el acoplamiento de estos intermediarios bajo condiciones de reacción específicas para formar el compuesto deseado. Las rutas de síntesis detalladas y las condiciones de reacción a menudo son propiedad de la empresa y pueden requerir acceso a bases de datos químicas especializadas o publicaciones .
Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta de síntesis para la producción a gran escala. Esto incluye garantizar un alto rendimiento, pureza y rentabilidad. El proceso también necesitaría cumplir con los estándares regulatorios para la fabricación farmacéutica .
Análisis De Reacciones Químicas
Tipos de Reacciones: DDO-5936 principalmente experimenta reacciones típicas de compuestos orgánicos que contienen grupos amida y sulfonamida. Estas incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que potencialmente altera la actividad del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
DDO-5936 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:
Química: Se utiliza como un compuesto de herramienta para estudiar interacciones proteína-proteína, específicamente la interacción Hsp90-Cdc37.
Biología: Ayuda a comprender el papel de Hsp90 y Cdc37 en los procesos celulares y sus implicaciones en la biología del cáncer.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento del cáncer colorrectal mediante la inhibición de la interacción Hsp90-Cdc37, lo que lleva a la regulación negativa de las proteínas oncogénicas .
Mecanismo De Acción
DDO-5936 ejerce sus efectos al unirse a un sitio específico en Hsp90, que involucra el aminoácido Glu47. Esta unión interrumpe la interacción entre Hsp90 y Cdc37, lo que lleva a la regulación negativa selectiva de los clientes de la quinasa Hsp90. Esta interrupción da como resultado el arresto del ciclo celular y la inhibición de la proliferación celular, particularmente en las células de cáncer colorrectal .
Compuestos Similares:
- Hidrocloruro de Zelavespib
- Paeoniflorina
- AT-533
- VER49009
- VER-155008
- PF04929113
- VER-50589
- Teprenona
Comparación: this compound es único en su objetivo específico de la interacción Hsp90-Cdc37, mientras que muchos otros compuestos se dirigen a la actividad de la trifosfatasa de adenosina (ATPasa) de Hsp90. Esta especificidad reduce la probabilidad de efectos fuera del objetivo y toxicidades asociadas, lo que convierte a this compound en un candidato prometedor para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
- Zelavespib hydrochloride
- Paeoniflorin
- AT-533
- VER49009
- VER-155008
- PF04929113
- VER-50589
- Teprenone
Comparison: DDO-5936 is unique in its specific targeting of the Hsp90-Cdc37 interaction, whereas many other compounds target the adenosine triphosphatase (ATPase) activity of Hsp90. This specificity reduces the likelihood of off-target effects and associated toxicities, making this compound a promising candidate for further research and development .
Propiedades
IUPAC Name |
2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPYRKNROAWEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


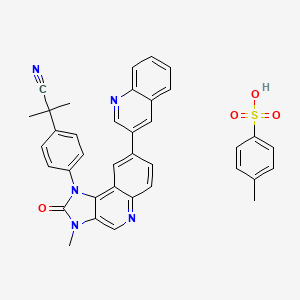
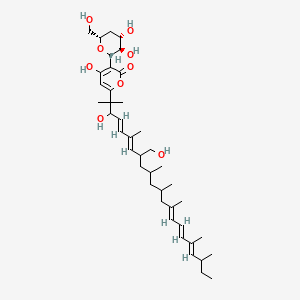
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)




